3,4-Dichloro-2'-(thiomethyl)benzophenone
Overview
Description
3,4-Dichloro-2’-(thiomethyl)benzophenone is an organic compound with the molecular formula C14H10Cl2OS It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a thiomethyl group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2’-(thiomethyl)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 2-thiomethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.
Reaction Mechanism: The reaction proceeds through a Friedel-Crafts acylation mechanism, where the 3,4-dichlorobenzoyl chloride reacts with 2-thiomethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichloro-2’-(thiomethyl)benzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2’-(thiomethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3,4-Dichloro-2’-(thiomethyl)benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2’-(thiomethyl)benzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzophenone: Lacks the thiomethyl group, resulting in different chemical properties.
2-Thiomethylbenzophenone: Lacks the chlorine atoms, affecting its reactivity and applications.
4-Chloro-2’-(thiomethyl)benzophenone: Has only one chlorine atom, leading to variations in its chemical behavior.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-methylsulfanylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSRPNVURWAOES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225529 | |
Record name | (3,4-Dichlorophenyl)[2-(methylthio)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-27-0 | |
Record name | (3,4-Dichlorophenyl)[2-(methylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)[2-(methylthio)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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